molecular formula C10H6FNO2S B1444228 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid CAS No. 1486096-34-7

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

Cat. No. B1444228
M. Wt: 223.23 g/mol
InChI Key: KLFSXVLSWICGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 .


Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid” are not available, similar compounds such as “3-(4-Fluorophenyl)propionic acid” may be used in the synthesis of 2-oxopiperazine guanidine analog .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)propionic acid” includes a fluorophenyl group attached to a propionic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)propionic acid” include a molecular weight of 168.16 and a linear formula of FC6H4CH2CH2CO2H .

Scientific Research Applications

    Scientific Field: Chemistry

    • Application : The compound “3-(4-Fluorophenyl)propionic acid” is a chemical reagent used in various chemical reactions .
    • Method of Application : As a reagent, it is used in the synthesis of other chemical compounds. The specific method of application would depend on the reaction it is being used in .
    • Results or Outcomes : The outcomes of its use would also depend on the specific reaction it is being used in .

    Scientific Field: Pharmaceutical Chemistry

    • Application : A compound with a similar structure, “[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates”, has been synthesized and studied for its antibacterial and antioxidant activity .
    • Method of Application : The compound was synthesized through a series of reactions, starting with the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This was then reacted with various aromatic and heterocyclic aldehydes and reduced with NaBH4 to yield amines. These amines were then converted to oxalates using a solution of oxalic acid in Et2O .
    • Results or Outcomes : Some of the synthesized compounds exhibited high antibacterial activity. However, in most cases, they did not neutralize superoxide radicals .

Safety And Hazards

The safety data sheet for “3-(4-Fluorophenyl)propionic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSXVLSWICGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

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